![molecular formula C20H31N3OS B5325035 1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-phenylpiperazine](/img/structure/B5325035.png)
1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-phenylpiperazine
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Overview
Description
1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-phenylpiperazine, also known as IPP, is a chemical compound used in scientific research. It is a piperazine derivative that has been studied for its potential pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-phenylpiperazine is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the 5-HT2A and 5-HT2C receptors. It may also act as an antagonist at the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects. It has also been found to have anxiolytic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-phenylpiperazine in lab experiments is its potential pharmacological properties, which may make it useful for studying various disorders and their treatments. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-phenylpiperazine. One area of interest is its potential use in the treatment of depression and anxiety. Another area of interest is its effects on the dopamine system, which may have implications for the treatment of schizophrenia. Further research is also needed to fully understand its mechanism of action and to optimize its potential therapeutic effects.
Synthesis Methods
The synthesis of 1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-phenylpiperazine involves several steps. The first step is the reaction between 1-(2-bromoethyl)-4-phenylpiperazine and isopropylthiol in the presence of a base, such as potassium carbonate. This reaction results in the formation of 1-(2-isopropylthioethyl)-4-phenylpiperazine. The second step involves the reaction between 1-(2-isopropylthioethyl)-4-phenylpiperazine and acetyl chloride in the presence of a base, such as triethylamine. This reaction results in the formation of this compound.
Scientific Research Applications
1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-phenylpiperazine has been studied for its potential pharmacological properties, including its effects on the central nervous system. It has been found to have affinity for several receptors, including the serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors, as well as the dopamine D2 receptor. This compound has also been studied for its potential use in the treatment of various disorders, including depression, anxiety, and schizophrenia.
properties
IUPAC Name |
1-[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]-2-propan-2-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3OS/c1-17(2)25-16-20(24)23-10-6-9-19(15-23)22-13-11-21(12-14-22)18-7-4-3-5-8-18/h3-5,7-8,17,19H,6,9-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHDUHGHRMCHTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC(=O)N1CCCC(C1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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